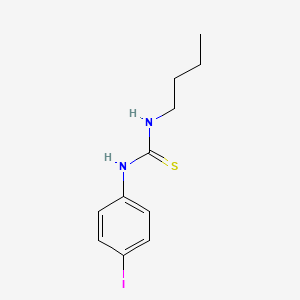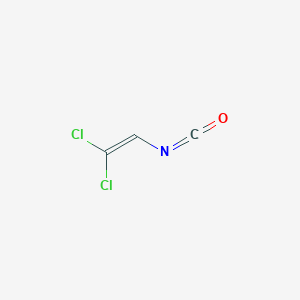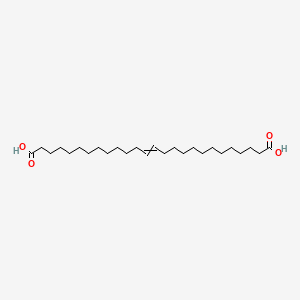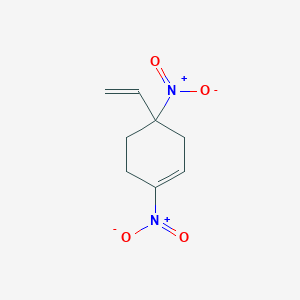![molecular formula C25H27N3 B14631967 4,4'-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline) CAS No. 57752-05-3](/img/structure/B14631967.png)
4,4'-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline) is an organic compound that features an indole moiety linked to two N,N-dimethylaniline groups through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline) typically involves the condensation of indole-3-carboxaldehyde with N,N-dimethylaniline in the presence of an acid catalyst. The reaction is carried out under reflux conditions, often in a solvent such as ethanol or methanol. The general reaction scheme is as follows:
Indole-3-carboxaldehyde+2N,N-dimethylanilineacid catalyst4,4’-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4,4’-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4,4’-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline) involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The indole moiety is known to engage in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity. Additionally, the N,N-dimethylaniline groups can participate in electron-donating interactions, further affecting the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-[(1H-Indol-3-yl)methylene]bis(N,N-diethylaniline)
- 4,4’-[(1H-Indol-3-yl)methylene]bis(N,N-dipropylaniline)
- 4,4’-[(1H-Indol-3-yl)methylene]bis(N,N-dibutylaniline)
Uniqueness
4,4’-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline) is unique due to its specific combination of the indole moiety and N,N-dimethylaniline groups. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications. Compared to its analogs with different alkyl groups, the dimethyl derivative may exhibit different reactivity and binding characteristics, influencing its suitability for specific applications.
Properties
CAS No. |
57752-05-3 |
|---|---|
Molecular Formula |
C25H27N3 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]-(1H-indol-3-yl)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C25H27N3/c1-27(2)20-13-9-18(10-14-20)25(19-11-15-21(16-12-19)28(3)4)23-17-26-24-8-6-5-7-22(23)24/h5-17,25-26H,1-4H3 |
InChI Key |
VHNFUPWJKZFFQF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-nitrobenzene](/img/structure/B14631911.png)
![Butane-1,4-diol;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14631919.png)
![Tripentyl[(triphenylsilyl)peroxy]silane](/img/structure/B14631923.png)

![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B14631945.png)
![2(3H)-Benzofuranone, 3-[(dimethylamino)methyl]hexahydro-](/img/structure/B14631952.png)

![2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14631965.png)



